(2-Hydroxy-3-methoxyphenyl)acetic acid
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Overview
Description
(2-Hydroxy-3-methoxyphenyl)acetic acid is an organic compound that belongs to the class of phenolic acids It is characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to a benzene ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxy-3-methoxyphenyl)acetic acid can be achieved through several methods. One common approach involves the Fries rearrangement of phenyl bromoacetate with aluminum chloride as a catalyst . Another method includes the condensation of guaiacol (2-methoxyphenol) with glyoxylic acid in the presence of sodium hydroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: (2-Hydroxy-3-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions include quinones, alcohols, and substituted phenolic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Hydroxy-3-methoxyphenyl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential antioxidant properties and its role in plant metabolism.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of (2-Hydroxy-3-methoxyphenyl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity by participating in hydrogen bonding and electron donation. These interactions can modulate enzyme activity, influence cellular signaling pathways, and contribute to its antioxidant properties .
Comparison with Similar Compounds
Vanillylmandelic acid: Similar structure with an additional hydroxyl group.
2-Methoxyphenylacetic acid: Lacks the hydroxyl group present in (2-Hydroxy-3-methoxyphenyl)acetic acid.
Uniqueness: this compound is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
19988-46-6 |
---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
2-(2-hydroxy-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10O4/c1-13-7-4-2-3-6(9(7)12)5-8(10)11/h2-4,12H,5H2,1H3,(H,10,11) |
InChI Key |
TUOUXQPLAUPJOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)CC(=O)O |
Origin of Product |
United States |
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